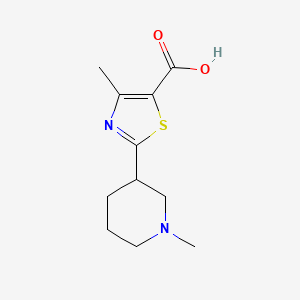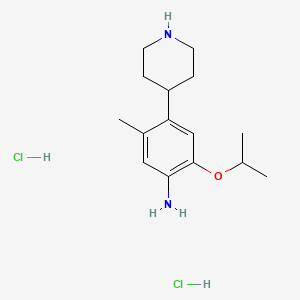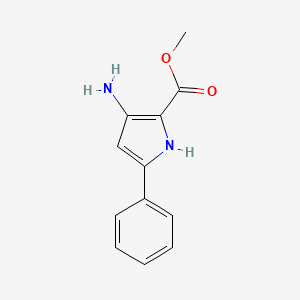
Acide 4-méthyl-2-(1-méthylpipéridin-3-yl)thiazole-5-carboxylique
Vue d'ensemble
Description
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Activité analgésique et anti-inflammatoire
Des composés liés au cycle thiazole ont été trouvés pour avoir des effets analgésiques (soulageant la douleur) et anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement de conditions comme l'arthrite et d'autres maladies inflammatoires.
Activité antimicrobienne et antifongique
Les dérivés du thiazole ont montré des propriétés antimicrobiennes et antifongiques . Cela signifie qu'ils pourraient être utilisés dans le développement de nouveaux médicaments pour traiter les infections causées par les bactéries et les champignons.
Activité antivirale
Les composés thiazoliques ont également été trouvés pour avoir des propriétés antivirales . Cela pourrait les rendre utiles dans le traitement de diverses infections virales.
Activité diurétique
Certains dérivés du thiazole ont été trouvés pour avoir des effets diurétiques . Les diurétiques aident votre corps à éliminer le sel et l'eau en faisant en sorte que vos reins mettent plus de sodium dans votre urine. Le sodium, à son tour, emporte de l'eau avec lui de votre sang.
Activité anticonvulsivante
Les dérivés du thiazole ont été trouvés pour avoir des propriétés anticonvulsivantes . Cela signifie qu'ils pourraient être utilisés dans le traitement de l'épilepsie et d'autres conditions qui causent des crises.
Activité neuroprotectrice
Des composés liés au cycle thiazole ont été trouvés pour avoir des effets neuroprotecteurs . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement de maladies neurodégénératives comme Alzheimer et Parkinson.
Activité antitumorale ou cytotoxique
Les dérivés du thiazole ont été trouvés pour avoir des effets antitumoraux ou cytotoxiques . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement de divers types de cancer.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows thiazole-containing molecules to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . They can activate or stop these pathways, leading to different physiological responses .
Result of Action
Thiazole derivatives have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Analyse Biochimique
Biochemical Properties
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of certain receptors and enzymes, thereby influencing biochemical pathways. The interactions of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid with these biomolecules are crucial for its potential therapeutic applications.
Cellular Effects
The effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on DNA and proteins, leading to the inhibition or activation of enzymatic activities. For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks . Additionally, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can modulate the activity of transcription factors, thereby influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have indicated that prolonged exposure to 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, beyond which toxicity increases significantly.
Metabolic Pathways
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8/h8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHYZRTWJCKBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)


![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)



![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)

![4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1472991.png)

![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
